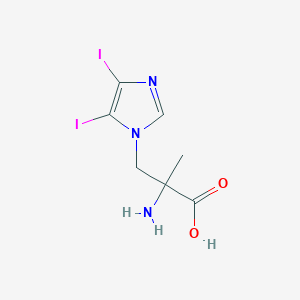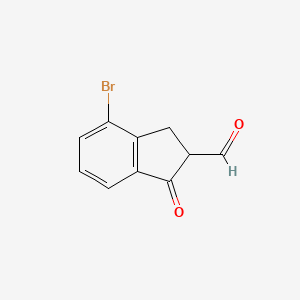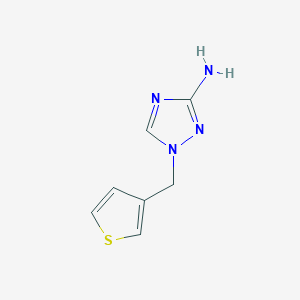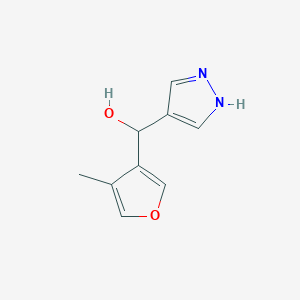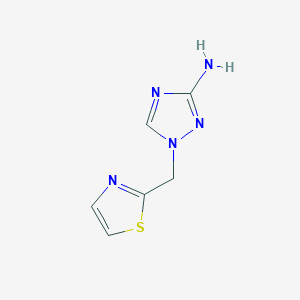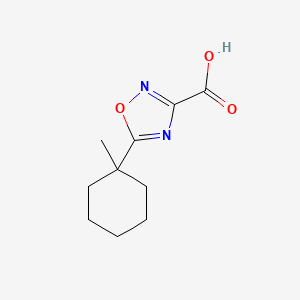
5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that features a cyclohexyl ring substituted with a methyl group, attached to an oxadiazole ring, which is further connected to a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Substitution on the Cyclohexyl Ring: The methyl group can be introduced onto the cyclohexyl ring through alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Coupling of the Oxadiazole and Cyclohexyl Rings: The final step involves coupling the oxadiazole ring with the substituted cyclohexyl ring, often through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-(Cyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid: Lacks the methyl group on the cyclohexyl ring.
5-(1-Methylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid: Features a cyclopentyl ring instead of a cyclohexyl ring.
5-(1-Methylcyclohexyl)-1,2,4-thiadiazole-3-carboxylic acid: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
5-(1-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the methyl-substituted cyclohexyl ring and the oxadiazole ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
5-(1-methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-10(5-3-2-4-6-10)9-11-7(8(13)14)12-15-9/h2-6H2,1H3,(H,13,14) |
InChIキー |
JYPTXKCTXKPZBU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)C2=NC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


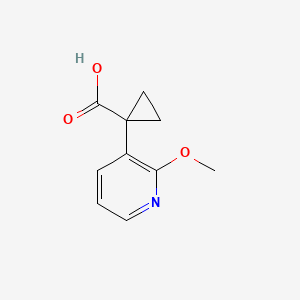
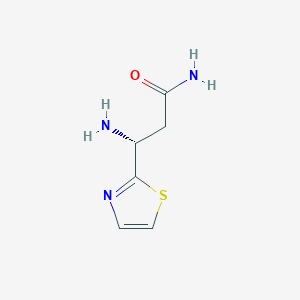
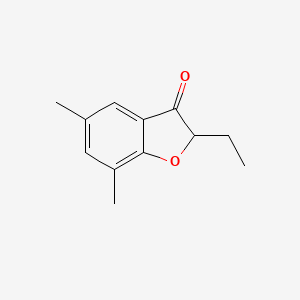
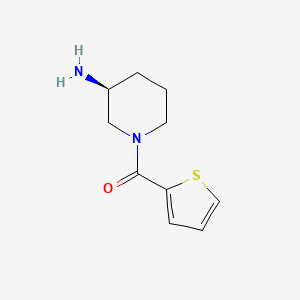
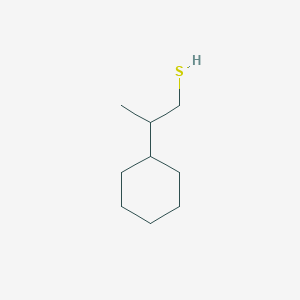
![3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068288.png)
![1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13068289.png)
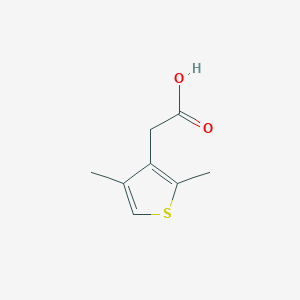
![3-[(2-Iodocyclopentyl)oxy]oxetane](/img/structure/B13068303.png)
